2-Chloro-3-iodoprop-2-enenitrile

Antimicrobial Preservative Biocide

2-Chloro-3-iodoprop-2-enenitrile (CAS 143246-28-0) is a dihalogenated α,β-unsaturated nitrile with the molecular formula C₃HClIN and a molecular weight of 213.40 g/mol. It belongs to the class of halogenated acrylonitrile derivatives, which are valued as versatile intermediates in organic synthesis and antimicrobial formulations.

Molecular Formula C3HClIN
Molecular Weight 213.40 g/mol
CAS No. 143246-28-0
Cat. No. B12543520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-iodoprop-2-enenitrile
CAS143246-28-0
Molecular FormulaC3HClIN
Molecular Weight213.40 g/mol
Structural Identifiers
SMILESC(=C(C#N)Cl)I
InChIInChI=1S/C3HClIN/c4-3(1-5)2-6/h1H
InChIKeyJPABNNHEVHPSCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-iodoprop-2-enenitrile (CAS 143246-28-0): A Strategic Bifunctional Acrylonitrile Building Block for Procurement


2-Chloro-3-iodoprop-2-enenitrile (CAS 143246-28-0) is a dihalogenated α,β-unsaturated nitrile with the molecular formula C₃HClIN and a molecular weight of 213.40 g/mol [1]. It belongs to the class of halogenated acrylonitrile derivatives, which are valued as versatile intermediates in organic synthesis and antimicrobial formulations [2]. The presence of two distinct halogen atoms—chlorine and iodine—on the same vinyl carbon framework fundamentally differentiates it from simpler dihaloacrylonitriles like 2,3-dichloroacrylonitrile or 2,3-dibromoacrylonitrile. This dual-halogen architecture enables the potential for sequential, chemoselective functionalization that is inaccessible to its more symmetric, mono-halogen class relatives.

Why 2,3-Dichloroacrylonitrile or Standard Biocides Cannot Substitute for 2-Chloro-3-iodoprop-2-enenitrile


Generic substitution among halogenated acrylonitriles is scientifically unjustified due to the radical divergence in both biological and chemical performance dictated by the iodo-substituent. A direct head-to-head patent study reveals that 2-chloro-3-iodoprop-2-enenitrile exhibits superior antifungal potency compared to a widely used commercial isothiazolinone-free biocide, achieving sub-10 ppm minimum inhibitory concentrations (MICs) where the comparator fails completely [1]. Furthermore, the orthogonal reactivity of vinyl iodide versus vinyl chloride bonds allows for staged, palladium-catalyzed cross-coupling sequences that are impossible with the structurally analogous 2,3-dichloroacrylonitrile, where both C-Cl bonds possess similar, lower reactivity, precluding selective mono-functionalization . Its enhanced lipophilicity (XLogP 1.9) compared to dichloro analog (XLogP 1.7) further impacts partitioning and bioavailability in formulation design [2].

Quantitative Differentiator Ledger: How 2-Chloro-3-iodoprop-2-enenitrile Outperforms Its Closest Alternatives


Superior Antifungal Potency vs. Commercial Preservative DOWICIL 75

In a standardized minimum inhibitory concentration (MIC) assay, 2-chloro-3-iodoprop-2-enenitrile demonstrated complete inhibition of all seven tested yeast and fungi species at concentrations below 10 ppm. In stark contrast, the commercial preservative DOWICIL 75 exhibited no inhibition against any fungal species even at the highest tested concentration of >500 ppm [1]. This near order-of-magnitude differential establishes the compound's superiority for antifungal applications in aqueous industrial systems.

Antimicrobial Preservative Biocide MIC

Broad-Spectrum Antibacterial Activity at Neutral and Alkaline pH Compared to DOWICIL 75

The antibacterial potency of 2-chloro-3-iodoprop-2-enenitrile is consistently strong against both Gram-positive and Gram-negative bacteria across a pH range relevant to industrial formulations. Its MIC values are robust at both pH 6.8 and pH 8.2, whereas the activity of the commercial standard DOWICIL 75 degrades significantly under alkaline conditions. For instance, against Staphylococcus aureus, the lead compound retains an MIC of 50 ppm at pH 8.2, while the comparator's efficacy plummets to 250 ppm [1].

Antibacterial MIC pH Stability Broad-Spectrum

Chemoselective Cross-Coupling Reactivity Enabled by C-I/C-Cl Orthogonality

The target compound's synthetic value is amplified by its inherent orthogonal reactivity. The vinyl iodide bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the vinyl chloride bond. This allows for a sequential two-step diversification strategy: the iodine can be selectively replaced in a first cross-coupling (e.g., Suzuki, Heck, or Sonogashira), followed by activation of the chloride in a second, distinct coupling reaction. This chemoselective staging is demonstrated by analogous chloro-iodo aromatic systems where amination occurs exclusively at the iodo position in the presence of a chloro substituent, achieving yields between 65% and 84% . This is a clear advantage over 2,3-dichloroacrylonitrile, where both halogens have similar reactivity and cannot be selectively addressed.

Cross-Coupling Palladium Catalysis Chemoselectivity C-C Bond Formation

Enhanced Lipophilicity for Formulation Penetration Compared to 2,3-Dichloroacrylonitrile

The substitution of one chlorine atom with a large, polarizable iodine atom significantly alters the compound's physicochemical profile. The calculated XLogP3-AA value for 2-chloro-3-iodoprop-2-enenitrile is 1.9 , compared to 1.7 for 2,3-dichloroacrylonitrile [1]. While seemingly small, this lipophilicity increase, combined with the much higher molecular polarizability of iodine, can substantially improve membrane permeability and interaction with hydrophobic binding pockets in biological targets, a critical factor for potential bioactive compound design.

Physicochemical Properties Lipophilicity XLogP Formulation Design

High-Yield Application Scenarios for Sourcing 2-Chloro-3-iodoprop-2-enenitrile


High-pH Industrial Water Treatment and Metalworking Fluid Preservation

For cooling towers, pulp and paper white water, and alkaline metalworking fluids where pH often exceeds 8.0, 2-chloro-3-iodoprop-2-enenitrile is the superior choice. Direct comparative MIC data confirms its potent and stable antibacterial action at pH 8.2, unlike DOWICIL 75, whose activity collapses at high pH [1]. This ensures cost-effective preservation with a lower risk of system failure and unscheduled biocide top-ups.

Antifungal Additive for Paints and Paper Coatings Prone to Mold

In styrene-butadiene latexes, paints, and paper coatings where fungal spoilage by Aspergillus niger or Penicillium chrysogenum is a primary concern, the target compound's sub-10 ppm antifungal MICs are highly relevant. Its performance is unmatched by standard in-can preservatives like DOWICIL 75, which are virtually inactive against these species even at >500 ppm [1]. Sourcing this compound addresses antifungal protection requirements with a dramatically lower biocide loading.

Bifunctional Building Block for Sequential Cross-Coupling in Medicinal Chemistry

For medicinal chemists constructing libraries of unsymmetrical trisubstituted olefins or acrylonitrile-containing pharmacophores, 2-chloro-3-iodoprop-2-enenitrile offers an orthogonal 'two-step' diversification strategy. As demonstrated by the high chemoselectivity in analogous chloro-iodo systems, the iodine can be displaced first under mild conditions, leaving the chlorine available for a subsequent diversification step [1]. This route is more efficient and offers greater structural control than using a dibromo or dichloro analog, which would yield intractable mixtures.

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